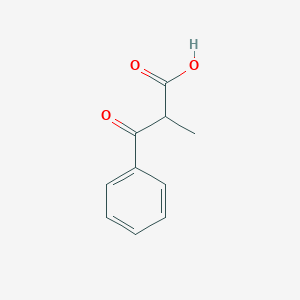![molecular formula C14H11ClFNO2 B221832 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide](/img/structure/B221832.png)
4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound is also known as CF33 and has been shown to possess interesting biological properties that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of CF33 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions that are essential for cancer cell growth and survival. This compound has been shown to target the oncogenic protein MDMX, which is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
CF33 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and anti-oxidant effects. CF33 has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CF33 for lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities, making it readily available for research purposes. However, one of the limitations of CF33 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CF33. One area of interest is the development of more potent derivatives of this compound that can be used in cancer treatment. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-oxidant effects of CF33. Additionally, the potential applications of CF33 in the treatment of other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.
Synthesemethoden
The synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide is a complex process that involves several steps. The first step is the preparation of 2-chloro-6-fluorobenzyl alcohol, which is then reacted with 4-(aminomethyl)benzoic acid to form the desired product. This process has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-[(2-Chloro-6-fluorobenzyl)oxy]benzamide in scientific research are numerous. One of the most promising areas of research is in the field of cancer treatment. CF33 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
Eigenschaften
Molekularformel |
C14H11ClFNO2 |
|---|---|
Molekulargewicht |
279.69 g/mol |
IUPAC-Name |
4-[(2-chloro-6-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2,(H2,17,18) |
InChI-Schlüssel |
ZPRMXKAHYCEXCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)N)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




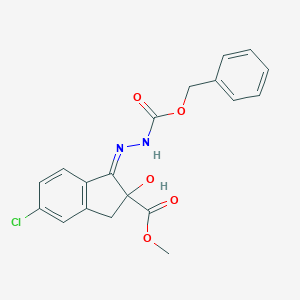
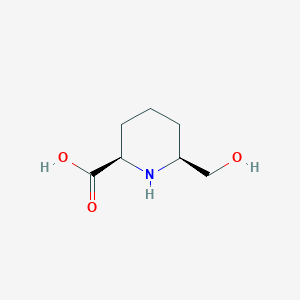
![Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate](/img/structure/B221810.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,9-dimethylbenz[C]acridine](/img/structure/B221874.png)
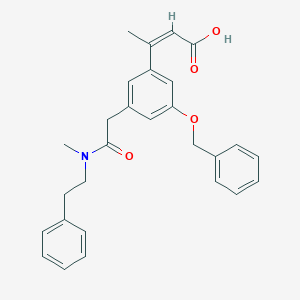
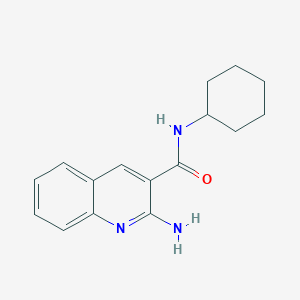
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)

![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
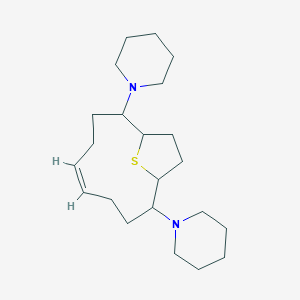
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
